An In-depth Technical Guide to Diisoamyl Disulfide: Structure, Properties, and Synthesis
An In-depth Technical Guide to Diisoamyl Disulfide: Structure, Properties, and Synthesis
Introduction
Diisoamyl disulfide, also known by its IUPAC name 3-methyl-1-(3-methylbutyldisulfanyl)butane, is an organic disulfide compound with the chemical formula C10H22S2.[1][2] It is structurally characterized by a disulfide bond (-S-S-) linking two isoamyl (or isopentyl) groups.[3] This compound is a clear, colorless to pale yellow liquid at room temperature, recognized by its distinct sweet, onion-like, or garlic-like aroma.[1][2][3] While its primary application is in the flavor and fragrance industry, its chemical nature—specifically the reactive disulfide bridge—makes it a molecule of interest for researchers in various fields of chemical synthesis and materials science.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.
Molecular Structure and Identification
The fundamental structure of diisoamyl disulfide consists of a ten-carbon aliphatic backbone bisected by a disulfide linkage. Each half of the molecule is a 3-methylbutyl group. The presence of this disulfide bond is the defining feature, governing much of the molecule's reactivity.
Key identifiers for diisoamyl disulfide include:
Caption: 2D representation of Diisoamyl Disulfide.
Physicochemical Properties
The physical and chemical properties of diisoamyl disulfide are summarized in the table below. These properties are critical for its handling, application in formulations, and purification.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, onion-like | [1][4] |
| Boiling Point | 246 to 248 °C at 760 mmHg | [2][6] |
| Density | 0.912 to 0.922 g/cm³ at 20 °C | [1][2][6] |
| Refractive Index | 1.481 to 1.491 at 20 °C | [1][2][6] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][2][3] |
| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 81.11 °C (178 °F) | [6] |
| logP (Octanol/Water) | ~4.3 - 5.9 (estimated) | [1][6][7] |
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of chemical compounds. While specific spectral data for diisoamyl disulfide requires direct experimental acquisition, its structure allows for the prediction of key characteristic signals.[8][9]
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the isoamyl group. This would include a doublet for the six terminal methyl protons (-CH(CH₃)₂), a multiplet for the methine proton (-CH(CH₃)₂), a multiplet for the adjacent methylene group (-CH₂-CH(CH₃)₂), and a triplet for the methylene group bonded to sulfur (-S-CH₂-).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The disulfide S-S stretch is characteristically weak and appears in the 400-500 cm⁻¹ range, often making it difficult to identify.[9] The absence of strong absorptions for O-H, N-H, or C=O groups confirms the compound's structure.[10][11]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~206).[8] Common fragmentation patterns would include cleavage of the S-S bond or the C-S bonds, leading to fragments corresponding to the isoamyl group and various sulfur-containing cations.
Synthesis and Reactivity
Synthesis via Oxidation of Isoamyl Mercaptan
The most direct and common method for synthesizing symmetrical disulfides like diisoamyl disulfide is the oxidation of the corresponding thiol.[12][13] In this case, isoamyl mercaptan (3-methyl-1-butanethiol) serves as the precursor. The reaction involves the coupling of two thiol molecules through the formation of a disulfide bond, with the concomitant removal of two hydrogen atoms.
2 R-SH + [O] → R-S-S-R + H₂O
Various oxidizing agents can be employed, ranging from molecular oxygen (air) in the presence of a catalyst to hydrogen peroxide or halogens.[12][13][14] Catalytic systems often involve metal salts or specific bases to facilitate the reaction under milder conditions.[12][15]
Caption: General workflow for the synthesis of Diisoamyl Disulfide.
Experimental Protocol: Catalytic Air Oxidation of Isoamyl Mercaptan
This protocol is a representative example based on general methods for mercaptan oxidation.[12][15] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.
-
Preparation: To a temperature-controlled reaction vessel equipped with a mechanical stirrer and an air inlet, add isoamyl mercaptan and a suitable solvent (e.g., an aqueous caustic solution like NaOH).[15]
-
Catalyst Addition: Introduce a catalytic amount (e.g., 0.01-1 mol%) of a suitable catalyst, such as an iron salt (e.g., FeCl₃), into the mixture.[15]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) while bubbling air or oxygen through the solution with vigorous stirring.[12] Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting thiol.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic phase with water and then with a brine solution to remove residual catalyst and base.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude diisoamyl disulfide can be purified further by vacuum distillation to yield the final product.[16]
Core Reactivity: Thiol-Disulfide Exchange
The disulfide bond is a dynamic functional group. Its most significant reaction is the thiol-disulfide exchange, where a thiol attacks the disulfide bond, cleaving it and forming a new disulfide and a new thiol.[17][18]
R-S-S-R + R'-SH ⇌ R-S-S-R' + R-SH
This reversible reaction is fundamental in biochemistry, particularly in protein folding where cysteine residues form disulfide bridges.[18] In a laboratory setting, this reactivity allows for the cleavage of the disulfide bond in diisoamyl disulfide back to isoamyl mercaptan using an excess of a reducing agent like dithiothreitol (DTT).[17]
Applications
-
Flavor and Fragrance: Diisoamyl disulfide is recognized as a flavoring agent by regulatory bodies and is used in food products to impart savory, onion-like notes.[1][4]
-
Chemical Synthesis: As a protected form of isoamyl mercaptan, it can be used in syntheses where the free thiol is incompatible with other reagents. The disulfide can be reduced at a later stage to liberate the thiol.[17][19]
-
Materials Science: Disulfides can be incorporated into polymers, creating materials that can be degraded or cross-linked under specific redox conditions, a feature explored in drug delivery systems and self-healing materials.[14]
Safety and Handling
Diisoamyl disulfide is classified as causing serious eye irritation (H319).[1][20] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[20][21]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[21] Keep away from heat, sparks, and open flames.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[20][21][22]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74915, Diisoamyl disulfide. Retrieved from [Link]
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ChemSrc. Isoamyl disulfide | CAS#:2051-04-9. Retrieved from [Link]
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Chakraborty, A., Albericio, F., & de la Torre, B. G. (2024). Sec-isoamyl Mercaptan (SIT), a Multi-faceted Disulfide Based Protecting Group for Cysteine Thiol. International Journal of Peptide Research and Therapeutics, 30(72). [Link]
- Google Patents.US6051740A - Oxidation of mercaptans to disulfides.
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ResearchGate. Sec-isoamyl Mercaptan (SIT), a Multi-faceted Disulfide Based Protecting Group for Cysteine Thiol. Retrieved from [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
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ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
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The Good Scents Company. diisoamyl disulfide. Retrieved from [Link]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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